Indium carbonate (In2(CO3)3) is a water-insoluble, high-purity inorganic solid primarily utilized as a thermal precursor for the synthesis of nanostructured indium(III) oxide (In2O3) and indium tin oxide (ITO). Unlike highly soluble and hygroscopic indium salts, indium carbonate provides a stable, easily handled powder that undergoes clean thermal decomposition between 200 °C and 350 °C. This calcination pathway yields crystalline In2O3 while releasing only carbon dioxide and water, making it a critical material for applications demanding strict control over lattice purity, such as semiconductor manufacturing, gas sensing, and heterogeneous catalysis [1].
Substituting indium carbonate with common soluble precursors like indium nitrate (In(NO3)3) or indium chloride (InCl3) introduces severe process and purity risks. Soluble indium salts are highly deliquescent, which compromises stoichiometric precision during batch weighing for mixed-metal oxides like ITO. More critically, the thermal decomposition of nitrates and chlorides releases corrosive gases (NOx and HCl) and frequently leaves residual nitrogen or halide ions trapped within the In2O3 crystal lattice. Halide contamination acts as a severe poison in catalytic applications and acts as an uncontrolled dopant in transparent conductive films, degrading electrical performance. Indium carbonate circumvents these issues by utilizing a strictly carbon-and-oxygen leaving group (CO2), ensuring zero-halide and zero-nitrate contamination in the final oxide[1].
The calcination of indium carbonate provides a direct, clean pathway to crystalline In2O3 without the risk of anionic lattice doping. Thermal analysis demonstrates that indium carbonate undergoes complete decomposition to In2O3 by 346 °C, releasing only CO2 and H2O [1]. In contrast, the calcination of indium chloride (InCl3) requires higher temperatures and risks leaving residual chloride ions (Cl-) in the oxide lattice, which severely degrades the electrical conductivity of downstream ITO films and poisons catalytic active sites.
| Evidence Dimension | Calcination Byproducts and Lattice Contaminants |
| Target Compound Data | Releases only CO2/H2O; 0% halide residue. |
| Comparator Or Baseline | Indium chloride (InCl3); releases corrosive HCl, high risk of Cl- lattice doping. |
| Quantified Difference | Elimination of corrosive off-gassing and 100% reduction in halide doping risk. |
| Conditions | Thermal decomposition (calcination) at 350–500 °C in air. |
Eliminating halide and nitrate residues prevents uncontrolled doping in semiconductor films and avoids the need for corrosive gas scrubbing during industrial calcination.
Indium carbonate is a water-insoluble, non-hygroscopic solid, allowing for high-precision weighing in ambient environments. Conversely, indium nitrate (In(NO3)3) and indium chloride are highly deliquescent, rapidly absorbing atmospheric moisture to form hydrates with variable water content [1]. This variability introduces significant stoichiometric errors when formulating precise molar ratios for complex metal oxides, such as the 90:10 In2O3:SnO2 ratio required for optimal Indium Tin Oxide (ITO) targets.
| Evidence Dimension | Moisture Absorption (Hygroscopicity) |
| Target Compound Data | Non-hygroscopic; maintains constant mass in ambient air. |
| Comparator Or Baseline | Indium nitrate / Indium chloride; highly deliquescent, rapidly forming variable hydrates. |
| Quantified Difference | Enables exact molar weighing without inert-atmosphere gloveboxes. |
| Conditions | Ambient laboratory or manufacturing formulation environments. |
Ensures exact batch-to-batch reproducibility in the mass-based formulation of ternary oxides and mixed-metal catalysts.
Indium oxide derived from the controlled thermal decomposition of carbonate precursors exhibits exceptional catalytic performance for CO2 hydrogenation to methanol. Studies show that In2O3 catalysts synthesized via carbonate precipitation can achieve methanol selectivity exceeding 80% at 300 °C and 50 bar [1]. The carbonate decomposition pathway facilitates the formation of highly active oxygen vacancies and specific crystal facets that outperform conventional Cu/ZnO/Al2O3 catalyst systems in methanol yield and stability.
| Evidence Dimension | Methanol Selectivity in CO2 Hydrogenation |
| Target Compound Data | >80% methanol selectivity at 300 °C. |
| Comparator Or Baseline | Conventional Cu/ZnO/Al2O3 catalysts (lower selectivity, prone to reverse water-gas shift at high temps). |
| Quantified Difference | Superior methanol selectivity and active site stability under reaction conditions. |
| Conditions | CO2 hydrogenation at 300 °C and 50 bar. |
Provides a direct procurement justification for catalyst manufacturers seeking high-yield, stable precursors for CO2-to-methanol conversion.
Because indium carbonate decomposes cleanly without leaving halide or nitrate residues, it is the preferred precursor for synthesizing the ultra-pure In2O3 powder required for ITO sputtering targets. The absence of anionic dopants ensures maximum electrical conductivity and optical transparency in the final sputtered films [1].
Indium carbonate is utilized to synthesize nanostructured In2O3 catalysts with highly active surface facets and oxygen vacancies. Its clean thermal decomposition pathway is critical for producing unpoisoned catalytic sites that achieve high methanol selectivity in CO2 hydrogenation processes [2].
The non-hygroscopic nature and precise stoichiometry of indium carbonate make it ideal for formulating mixed ionic-electronic conductors. It allows manufacturers to produce sensor-grade indium oxide with controlled morphology, free from ionic contaminants that would otherwise skew sensor baselines [3].